molecular formula C11H7ClFNO2 B12338087 Methyl 2-chloro-8-fluoroquinoline-3-carboxylate

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B12338087
M. Wt: 239.63 g/mol
InChI Key: XLHYONQXEJLDEV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-8-fluoroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Methyl 2-chloroquinoline-3-carboxylate
  • Methyl 8-fluoroquinoline-3-carboxylate
  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties . This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 2-chloro-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)14-10(7)12/h2-5H,1H3

InChI Key

XLHYONQXEJLDEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)Cl

Origin of Product

United States

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